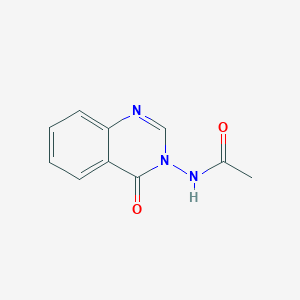

N-(4-Oxoquinazolin-3(4H)-yl)acetamide

CAS No.: 16347-87-8

Cat. No.: VC14934583

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16347-87-8 |

|---|---|

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | N-(4-oxoquinazolin-3-yl)acetamide |

| Standard InChI | InChI=1S/C10H9N3O2/c1-7(14)12-13-6-11-9-5-3-2-4-8(9)10(13)15/h2-6H,1H3,(H,12,14) |

| Standard InChI Key | OXTZUJMNWQPFTD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NN1C=NC2=CC=CC=C2C1=O |

Introduction

Structural and Molecular Characteristics of N-(4-Oxoquinazolin-3(4H)-yl)acetamide

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(4-oxoquinazolin-3(4H)-yl)acetamide, reflecting its acetamide substituent on the 3-position of the 4-oxoquinazoline scaffold. Its molecular formula is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol. The structure comprises a planar quinazolinone system fused to a benzene ring, with the acetamide group introducing rotational flexibility at the C3–N bond .

Comparative Structural Analysis

Table 1 contrasts N-(4-Oxoquinazolin-3(4H)-yl)acetamide with structurally related derivatives reported in recent literature:

The absence of bulky or electron-withdrawing groups in N-(4-Oxoquinazolin-3(4H)-yl)acetamide may enhance its metabolic stability compared to nitro- or chlorophenyl-substituted analogs .

Synthetic Pathways for Quinazolinone-Acetamide Derivatives

General Synthesis of Quinazolinone Cores

Quinazolinone scaffolds are typically synthesized via cyclocondensation of anthranilic acid derivatives with acylating agents. For example, 2-aminobenzoic acid reacts with benzoyl chloride in pyridine to form 2-phenyl-4H-benzo[e] oxazin-4-one, which is subsequently treated with hydrazine hydrate to yield 3-aminoquinazolin-4(3H)-one intermediates .

Acetamide Functionalization

The target compound is hypothesized to form through nucleophilic acylation of 3-aminoquinazolin-4(3H)-one. A representative protocol involves:

-

Reacting 3-aminoquinazolin-4(3H)-one (0.01 mol) with acetyl chloride (0.01 mol) in ethanol under reflux for 6–8 hours .

-

Neutralizing the reaction mixture with aqueous sodium bicarbonate to precipitate the crude product.

-

Purifying via recrystallization from ethanol or ethyl acetate .

This method, adapted from similar syntheses , typically yields 65–75% pure product.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for N-(4-Oxoquinazolin-3(4H)-yl)acetamide are predicted to include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.05 (s, 3H): Methyl protons of the acetamide group.

-

δ 7.50–8.20 (m, 4H): Aromatic protons of the quinazolinone ring.

¹³C NMR (DMSO-d₆, 100 MHz):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume